N-Boc-5-methyl-L-tryptophan
Overview
Description
N-Boc-5-methyl-L-tryptophan: is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a methyl group is introduced at the 5-position of the indole ring. This compound is often used in peptide synthesis and medicinal chemistry due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of 5-methyl-L-tryptophan is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Methylation of the Indole Ring: The methyl group is introduced at the 5-position of the indole ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods: The industrial production of N-Boc-5-methyl-L-tryptophan follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Boc-5-methyl-L-tryptophan can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the carbonyl group of the Boc protecting group.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Deprotected amino acids.
Substitution: Substituted derivatives at the amino group.
Scientific Research Applications
Chemistry: N-Boc-5-methyl-L-tryptophan is used as a building block in the synthesis of peptides and other complex organic molecules. Its stability and ease of deprotection make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the structure and function of proteins and enzymes. It can be incorporated into peptides to investigate their biological activity and interactions.
Medicine: The compound is used in medicinal chemistry to develop new drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs) and as a precursor in the synthesis of complex drug molecules.
Mechanism of Action
The mechanism of action of N-Boc-5-methyl-L-tryptophan involves its incorporation into peptides and proteins, where it can influence their structure and function. The Boc protecting group can be selectively removed under mild acidic conditions, allowing the free amino group to participate in various biochemical reactions. The methyl group at the 5-position of the indole ring can affect the compound’s binding affinity and specificity towards molecular targets, such as enzymes and receptors.
Comparison with Similar Compounds
N-Boc-L-tryptophan: Similar to N-Boc-5-methyl-L-tryptophan but without the methyl group at the 5-position.
N-Boc-5-hydroxy-L-tryptophan: Contains a hydroxyl group at the 5-position instead of a methyl group.
N-Boc-5-fluoro-L-tryptophan: Contains a fluorine atom at the 5-position instead of a methyl group.
Uniqueness: this compound is unique due to the presence of the methyl group at the 5-position of the indole ring. This modification can significantly alter the compound’s chemical and biological properties, making it a valuable tool in synthetic and medicinal chemistry. The methyl group can enhance the compound’s stability, binding affinity, and specificity towards molecular targets, providing unique advantages over similar compounds.
Properties
IUPAC Name |
(2S)-3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTPSKBAIKOFNX-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207807 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-09-5 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114873-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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